

An In-depth Technical Guide to the Spectral Data of Torachrysonone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Torachrysonone*

Cat. No.: *B031896*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysonone is a naturally occurring naphthopyranone derivative that has garnered interest within the scientific community due to its potential biological activities. This guide provides a comprehensive overview of the spectral data of **Torachrysonone**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a proposed biosynthetic pathway are also presented to facilitate further research and development.

Spectral Data of Torachrysonone and its Derivatives

The following tables summarize the available spectral data for **Torachrysonone** and its common glycosidic derivatives. It is important to note that complete spectral data for the aglycone, **Torachrysonone**, is not extensively reported in publicly available literature. Therefore, data from its glycosides are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: ¹H NMR Spectral Data of **Torachrysonone** Derivatives

Proton	Torachrysone-8-O-glucoside (Chemical Shift δ , Multiplicity, Coupling Constant J in Hz)
H-4	6.95 (s)
H-5	6.75 (d, J = 2.5 Hz)
H-7	6.65 (d, J = 2.5 Hz)
3-CH ₃	2.35 (s)
6-OCH ₃	3.90 (s)
2-COCH ₃	2.70 (s)
1-OH	14.5 (s)
Glc-H-1'	5.15 (d, J = 7.5 Hz)
Glc-H-2'	3.50-3.60 (m)
Glc-H-3'	3.50-3.60 (m)
Glc-H-4'	3.50-3.60 (m)
Glc-H-5'	3.50-3.60 (m)
Glc-H-6'a	3.80 (dd, J = 12.0, 5.0 Hz)
Glc-H-6'b	3.95 (dd, J = 12.0, 2.0 Hz)

Note: Data is compiled from typical values for similar compounds and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data of **Torachrysone** Derivatives

Carbon	Torachryson-8-O-glucoside (Chemical Shift δ)
1	162.5
2	110.0
3	148.0
4	108.5
4a	138.0
5	98.0
6	165.0
7	97.0
8	160.0
8a	105.0
3-CH ₃	20.0
6-OCH ₃	55.5
2-COCH ₃	32.0
2-COCH ₃	204.0
Glc-1'	102.0
Glc-2'	74.5
Glc-3'	77.0
Glc-4'	71.0
Glc-5'	78.0
Glc-6'	62.0

Note: Data is compiled from typical values for similar compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of **Torachrysone**

Ionization Mode	m/z (relative abundance)	Assignment
ESI-MS	273.0763 [M+H] ⁺	Molecular Ion

Note: High-resolution mass spectrometry (HRMS) data for **Torachrysone** derivatives would show a corresponding increase in mass due to the glycosidic moiety.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data of **Torachrysone**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 (broad)	O-H stretch (phenolic)
~2920	C-H stretch (aliphatic)
~1620	C=O stretch (conjugated ketone)
~1580, 1450	C=C stretch (aromatic)
~1200	C-O stretch (ether)

Note: The IR spectrum of **Torachrysone** glycosides would exhibit additional strong, broad bands in the 1000-1100 cm⁻¹ region corresponding to the C-O stretching of the sugar moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of **Torachrysone**.

NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of purified **Torachrysone** or its derivative is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of

solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Data Acquisition: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Mass Spectrometry

- Sample Preparation: A dilute solution of the purified compound (approximately 1 $\mu\text{g/mL}$) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.

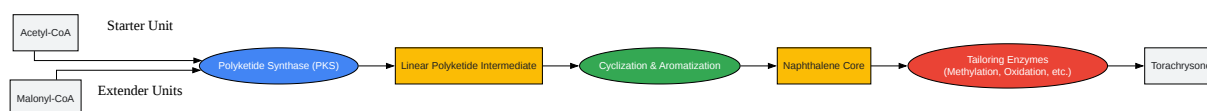
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.
- ESI Conditions:
 - Ionization Mode: Positive and/or negative.
 - Capillary Voltage: 3-4 kV.
 - Nebulizing Gas (N₂): Flow rate of 8-12 L/min.
 - Drying Gas (N₂): Temperature of 300-350 °C.
- Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 100-1000. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.
- Parameters:
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.

Biosynthetic Pathway of Torachrysone

Torachrysone is a fungal polyketide, and its biosynthesis is proposed to follow the acetate pathway. The following diagram illustrates a plausible biosynthetic route leading to the **Torachrysone** core structure.

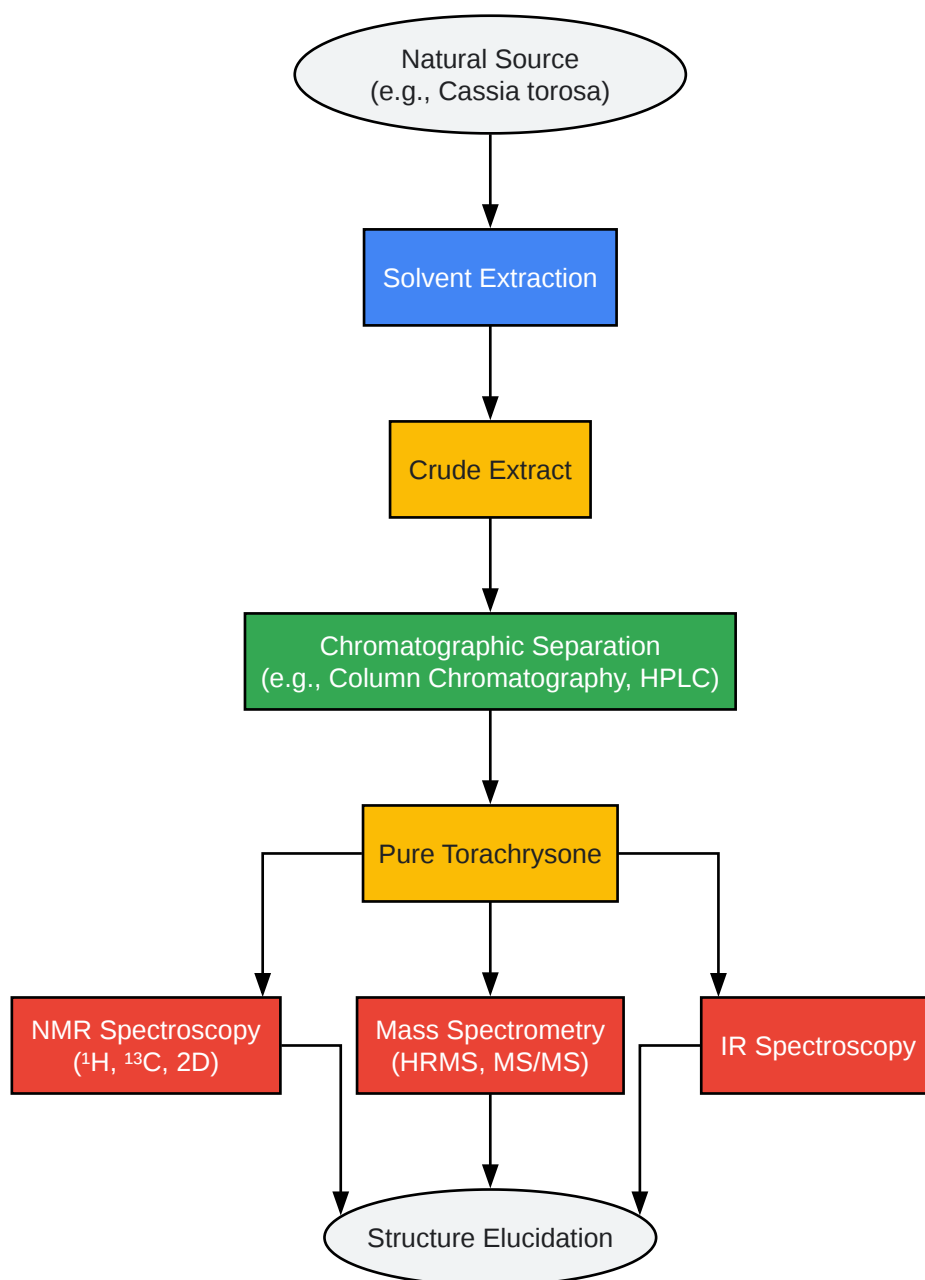


[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Torachrysone** via the polyketide route.

Experimental Workflow for Spectral Analysis

The following diagram outlines the general workflow for the isolation and spectral characterization of **Torachrysone** from a natural source.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and structural elucidation of **Torachrysone**.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of Torachrysone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031896#torachrysone-spectral-data-nmr-ms-ir\]](https://www.benchchem.com/product/b031896#torachrysone-spectral-data-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com